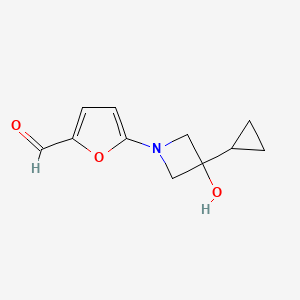

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound features a furan ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Méthodes De Préparation

The synthesis of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group on the furan ring . The cyclopropyl-hydroxyazetidinyl group can be introduced through a series of substitution reactions involving cyclopropylamine and azetidinone derivatives under controlled conditions .

Analyse Des Réactions Chimiques

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Applications De Recherche Scientifique

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.

Mécanisme D'action

The mechanism of action of 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropyl-hydroxyazetidinyl group may enhance the compound’s binding affinity and specificity towards certain biological targets .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde include:

5-(Piperidin-1-yl)furan-2-carbaldehyde: This compound features a piperidine ring instead of the cyclopropyl-hydroxyazetidinyl group, which may result in different biological activities and chemical reactivity.

Furan-2-carbaldehyde derivatives: Various derivatives of furan-2-carbaldehyde with different substituents on the furan ring are studied for their unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other furan derivatives.

Activité Biologique

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with an aldehyde group and an azetidine moiety, which includes a cyclopropyl and hydroxyl group. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, primarily in oncology and neuropharmacology.

Antitumor Activity

Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (epidermoid carcinoma) | 5.2 | Induction of apoptosis |

| HT29 (colon carcinoma) | 4.8 | Inhibition of cell proliferation |

| Jurkat (T-cell leukemia) | 6.1 | Modulation of Bcl-2 protein expression |

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to modulate neurotransmitter levels and reduce oxidative stress.

Table 2: Neuroprotective Activity Findings

| Model | Effect Observed | Reference |

|---|---|---|

| Mouse model of Alzheimer's | Reduced amyloid-beta plaque formation | |

| Rat model of Parkinson's | Improved motor function and reduced dopaminergic neuron loss |

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various cellular pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby protecting neuronal cells from oxidative damage.

- Modulation of Signaling Pathways : The compound appears to influence pathways related to cell survival and proliferation, including the PI3K/Akt pathway.

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical study, mice bearing A431 tumors were treated with varying doses of the compound. Results indicated significant tumor regression compared to control groups, with minimal side effects observed.

Case Study 2: Neuroprotection in Aging Models

Aging rats treated with the compound showed improved cognitive function in maze tests compared to untreated controls, suggesting potential for treating age-related cognitive decline.

Propriétés

Formule moléculaire |

C11H13NO3 |

|---|---|

Poids moléculaire |

207.23 g/mol |

Nom IUPAC |

5-(3-cyclopropyl-3-hydroxyazetidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H13NO3/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2 |

Clé InChI |

OLWNQUHISTUSKJ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2(CN(C2)C3=CC=C(O3)C=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.